molecular formula C21H17FN4O2 B2674480 3-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034386-93-9

3-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2674480
CAS No.: 2034386-93-9
M. Wt: 376.391
InChI Key: PEWBKASVHHKNBB-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H17FN4O2 and its molecular weight is 376.391. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

Research on similar compounds, such as dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, has demonstrated significant antiprotozoal activity. These compounds have shown strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum, with some exhibiting excellent in vivo activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004).

Anticancer Activity

Novel fluoro-substituted benzo[b]pyran compounds have been synthesized and tested against various human cancer cell lines, including lung, breast, and CNS cancer. These compounds displayed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Amplifiers of Phleomycin

Studies on unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, have highlighted their potential as amplifiers of phleomycin against Escherichia coli. This showcases the diverse biological activities that compounds with similar structural motifs can exhibit (Brown & Cowden, 1982).

Antimicrobial Activity

Chitosan Schiff bases derived from heteroaryl pyrazole derivatives have been investigated for their antimicrobial activity against a variety of bacterial and fungal strains. The antimicrobial activity was found to depend on the type of Schiff base moiety, demonstrating the potential for structural modification to target specific microbial pathogens (Hamed et al., 2020).

Potassium-Competitive Acid Blockers

Research into 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines has identified candidates with excellent physicochemical and pharmacological properties for development as potassium-competitive acid blockers (P-CABs). The study explored the influence of substituents on biological activity and physicochemical properties, indicating the potential for precise structural adjustments to enhance therapeutic efficacy (Palmer et al., 2007).

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-26-20(10-19(25-26)15-3-5-17(22)6-4-15)21(27)24-12-14-2-7-18(23-11-14)16-8-9-28-13-16/h2-11,13H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWBKASVHHKNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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